molecular formula C8H10ClNO B13252363 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole

5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole

Cat. No.: B13252363
M. Wt: 171.62 g/mol
InChI Key: VKQZUYGPPQLXET-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered oxazole ring with a chloromethyl group at the 5-position and a cyclobutyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclobutyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: A chlorinated derivative of furfural with similar reactivity.

    5-(Bromomethyl)furfural: Another halogenated furfural derivative with comparable properties.

    5-(Hydroxymethyl)furfural: A non-halogenated analog with different reactivity and applications.

Uniqueness

5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole is unique due to its combination of the oxazole ring and cyclobutyl group, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-(chloromethyl)-2-cyclobutyl-1,3-oxazole

InChI

InChI=1S/C8H10ClNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2

InChI Key

VKQZUYGPPQLXET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(O2)CCl

Origin of Product

United States

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